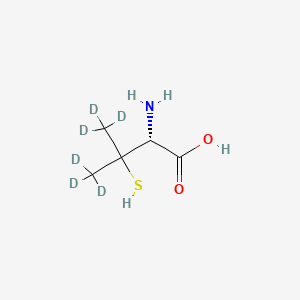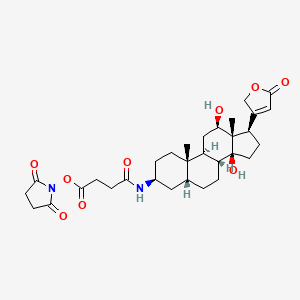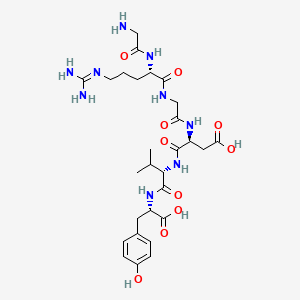![molecular formula C20H28Cl2N2O3 B587391 6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride CAS No. 159304-24-2](/img/structure/B587391.png)
6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has gained significant attention due to its unique properties and potential applications in different fields of research.
作用機序
The mechanism of action of 6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride is not fully understood. However, studies suggest that this compound may act as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the regulation of various neurotransmitters, including dopamine, which plays a crucial role in the reward system of the brain.
Biochemical and Physiological Effects
6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride has been shown to have various biochemical and physiological effects. Studies have suggested that this compound may modulate the release of dopamine and other neurotransmitters, leading to changes in behavior and mood. Additionally, 6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride may also affect the activity of other receptors, such as the serotonin 5-HT1A receptor.
実験室実験の利点と制限
6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity towards the dopamine D3 receptor, which allows for more specific studies. However, the limited availability of this compound and its relatively high cost may limit its use in some research applications.
将来の方向性
There are several future directions for the research on 6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride. One of the potential applications of this compound is in the development of new drugs for the treatment of various neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride and its potential effects on other receptors and neurotransmitters. Moreover, the development of more efficient and cost-effective synthesis methods may enable broader use of this compound in various research applications.
In conclusion, 6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound has shown promising results in studies related to the treatment of various neurological disorders and may have several future applications in drug discovery and neuroscience research.
合成法
The synthesis of 6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride involves several steps, including the reaction of 4-benzylpiperazine with 2,3-dimethoxybenzaldehyde, followed by a reduction reaction using sodium borohydride. The final product is obtained by the reaction of the resulting intermediate with hydrochloric acid.
科学的研究の応用
6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride has been studied for its potential use in different scientific research applications, including neuroscience, pharmacology, and drug discovery. This compound has shown promising results in studies related to the treatment of various neurological disorders, such as anxiety, depression, and schizophrenia.
特性
IUPAC Name |
6-[(4-benzylpiperazin-1-yl)methyl]-2,3-dimethoxyphenol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3.2ClH/c1-24-18-9-8-17(19(23)20(18)25-2)15-22-12-10-21(11-13-22)14-16-6-4-3-5-7-16;;/h3-9,23H,10-15H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBHSTNTYZXUBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3)O)OC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one](/img/structure/B587316.png)


![{1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B587321.png)
![2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B587322.png)
![Ethyl 2-ethoxy-4-[2-[[1-[2-[3-(2-methoxyethyl)piperidin-1-yl]phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoate](/img/structure/B587326.png)

![1-[2-[3-(Methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-amine](/img/structure/B587328.png)
![2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B587331.png)